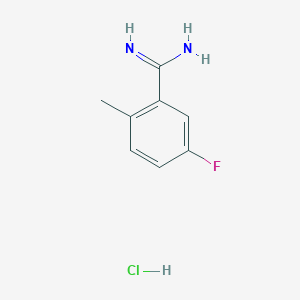

5-Fluoro-2-methylbenzimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMJFKVUKDFJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677415 | |

| Record name | 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-24-0 | |

| Record name | 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylbenzimidamide Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylbenzimidamide hydrochloride is a halogenated benzamidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Its structural features, particularly the presence of a fluorine atom and a methyl group on the benzene ring, contribute to its unique chemical properties and biological activities. This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, with a focus on its role as a versatile intermediate in the development of enzyme inhibitors and potential therapeutic agents.

Chemical Structure and Properties

This compound is the hydrochloride salt of 5-fluoro-2-methylbenzimidamide. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring influences the electronic properties and reactivity of the molecule.

IUPAC Name and Synonyms

-

IUPAC Name: 5-Fluoro-2-methylbenzenecarboximidamide hydrochloride[1]

-

Synonyms: 5-Fluoro-2-methylbenzamidine hydrochloride[2]

Chemical Formula and Molecular Weight

Structural Representation

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an imidamide (amidine) group at the 1-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidamide group.

2D Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1187930-24-0 | [2] |

| MDL Number | MFCD04114448 | [2] |

| PubChem ID | 46941398 | [2] |

| SMILES | N=C(N)C1=CC(F)=CC=C1C.[H]Cl | [3] |

| Storage Conditions | 0-8°C, Sealed in dry environment | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by aminolysis.

Synthetic Pathway Overview

The synthesis begins with the precursor 5-Fluoro-2-methylbenzonitrile. This nitrile is then converted to the corresponding imidate ester hydrochloride via the Pinner reaction, which is subsequently treated with ammonia to yield the final benzimidamide hydrochloride product.

Caption: General synthetic pathway for this compound.

Synthesis of the Precursor: 5-Fluoro-2-methylbenzonitrile

The starting material, 5-Fluoro-2-methylbenzonitrile (CAS 77532-79-7), is a commercially available aryl fluorinated building block.[4][5] For researchers requiring its synthesis, a common method involves the dehydration of 4-fluoro-2-methylbenzaldoxime. This reaction can be carried out using a dehydrating agent such as sodium bisulphate monohydrate in a suitable solvent like toluene, followed by recrystallization.[6][7]

Experimental Protocol: Pinner Reaction and Aminolysis

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Pinner reaction.

Materials:

-

5-Fluoro-2-methylbenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas or a solution of ammonia in an appropriate solvent

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 5-Fluoro-2-methylbenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at a low temperature.

-

Continue the addition of HCl until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

The Pinner salt, ethyl 5-fluoro-2-methylbenzenecarboximidate hydrochloride, will precipitate from the solution.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Aminolysis to the Benzimidamide Hydrochloride:

-

Suspend the dried Pinner salt in a suitable anhydrous solvent.

-

Introduce ammonia into the suspension. This can be done by bubbling ammonia gas through the mixture or by adding a solution of ammonia.

-

Stir the reaction mixture until the conversion to this compound is complete (monitor by TLC).

-

The final product can be isolated by filtration and purified by recrystallization from an appropriate solvent system.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretching (amine salt) | 3400-3250 | Broad and strong, indicative of the hydrochloride salt |

| C=N stretching (imidamide) | ~1650 | Strong absorption |

| C-F stretching | 1250-1000 | Strong, characteristic of the C-F bond |

| Aromatic C-H stretching | >3000 | |

| Aromatic C=C stretching | 1600-1450 |

An available FTIR spectrum for a related compound, "5-Fluoro-2-Me-AMT," shows characteristic peaks in these regions, which can serve as a preliminary reference.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the imidamide group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents. The NH₂ protons of the hydrochloride salt may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methyl carbon, and the imidamide carbon. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Mass Spectrometry

The mass spectrum of this compound would likely be obtained after neutralization to the free base. The molecular ion peak of the free base (C₈H₉FN₂) would be expected at an m/z corresponding to its molecular weight (152.17 g/mol ). The fragmentation pattern would likely involve the loss of fragments such as NH₂, CH₃, and HCN.

Applications in Research and Drug Development

This compound is a valuable building block in pharmaceutical research, primarily due to the pharmacological importance of the benzamidine scaffold.

Serine Protease Inhibition

Benzamidine and its derivatives are well-known inhibitors of serine proteases, such as trypsin and matriptase.[9][10] These enzymes play crucial roles in various physiological and pathological processes, including cancer progression.[10]

-

Matriptase Inhibition: Matriptase, a type II transmembrane serine protease, is often dysregulated in epithelial cancers and is involved in tumor invasion and metastasis.[8] Small molecule inhibitors of matriptase are being investigated as potential cancer therapeutics.[8] The benzamidine moiety of this compound can act as a pharmacophore that binds to the active site of these proteases.

References

- 1. 1187930-24-0 CAS MSDS (5-FLUORO-2-METHYL-BENZAMIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. arctomsci.com [arctomsci.com]

- 4. scbt.com [scbt.com]

- 5. 5-Fluoro-2-methylbenzonitrile | 77532-79-7 | TCI AMERICA [tcichemicals.com]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Engineering a potent inhibitor of matriptase from the natural hepatocyte growth factor activator inhibitor type-1 (HAI-1) protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 5-Fluoro-2-methylbenzimidamide hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Benzamidine Scaffold

5-Fluoro-2-methylbenzimidamide hydrochloride is a synthetic small molecule featuring a substituted benzamidine core. The benzamidine moiety, characterized by a benzene ring bearing an amidino group (C(NH)NH2), is a well-recognized pharmacophore in medicinal chemistry.[1] It often acts as a bioisostere for arginine, enabling it to interact with the active sites of various enzymes, particularly those that recognize and process arginine-containing substrates. The addition of a fluorine atom and a methyl group to the benzene ring modifies the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which can significantly influence its target affinity and selectivity.

This guide provides a comprehensive exploration of the potential biological targets of this compound, moving from broad, scaffold-based hypotheses to specific, actionable strategies for target identification and validation. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and structurally related compounds.

Part 1: Hypothesis-Driven Target Exploration Based on the Benzamidine Moiety

The logical starting point for identifying the biological targets of this compound is to examine the known targets of its core scaffold. The positively charged amidinium group at physiological pH allows it to form strong ionic and hydrogen bonds with negatively charged residues like aspartate and glutamate, which are frequently found in the active sites of specific enzyme families.

Serine Proteases: The Preeminent Target Class

Benzamidine and its derivatives are classic, reversible competitive inhibitors of serine proteases.[1][2] These enzymes play critical roles in physiological processes ranging from digestion and blood coagulation to inflammation and immunity. The catalytic triad of serine proteases often includes an aspartate residue in the S1 specificity pocket that recognizes and binds basic amino acid residues like arginine and lysine. Benzamidine effectively mimics the side chain of arginine, allowing it to occupy this pocket and block substrate access.

Key Potential Serine Protease Targets:

-

Trypsin and Trypsin-like Proteases: Benzamidine is a well-characterized inhibitor of trypsin.[3]

-

Thrombin and other Coagulation Factors (e.g., Factor Xa): Many anticoagulants are based on the inhibition of serine proteases in the coagulation cascade.[4][5]

-

Plasmin: This enzyme is involved in fibrinolysis, and its inhibition is a target for anti-fibrinolytic therapies.[4][6]

-

Urokinase-Type Plasminogen Activator (uPA): uPA is implicated in cancer cell invasion and metastasis, making it a target for oncology.[7][8]

The inhibitory constants (Ki) of benzamidine itself against several serine proteases are well-documented, providing a baseline for comparison.

| Enzyme | Ki (µM) |

| Tryptase | 20[8] |

| Trypsin | 21[5] |

| uPA | 97[8] |

| Factor Xa | 110[8] |

| Thrombin | 220-320[3][5] |

| tPA | 750[5] |

The fluorine and methyl substitutions on this compound are expected to modulate these binding affinities, potentially enhancing potency or conferring selectivity for specific proteases.

Protein Kinases: An Expanding Arena for Benzamidine Derivatives

While less common than protease inhibition, derivatives of benzamidine and the related benzamides have been shown to inhibit protein kinases.[9] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases contains key hydrogen bond donors and acceptors that can be engaged by small molecule inhibitors.

Rationale for Kinase Targeting: The benzamidine moiety can engage in hydrogen bonding interactions that mimic the adenine region of ATP. Studies have demonstrated that both benzamides and benzamidines can be tailored to specifically inhibit kinases like Epidermal Growth Factor Receptor (EGFR) and v-Src tyrosine kinases.[9]

G-Protein Coupled Receptors (GPCRs): Emerging Opportunities

The benzamidine scaffold has also been identified in ligands targeting GPCRs. For instance, the benzamidine moiety of a leukotriene B4 receptor (BLT1) antagonist was found to extend into the sodium ion binding site, stabilizing the inactive state of the receptor.[10] This suggests that benzamidine-containing fragments could be valuable for designing novel GPCR modulators.

Part 2: A Practical Workflow for Target Identification and Validation

Moving from hypothesis to confirmation requires a systematic and multi-faceted approach. The following workflow outlines both computational and experimental strategies to first identify and then validate the biological targets of this compound.

References

- 1. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. abmole.com [abmole.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Benzimidamide Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The benzimidamide moiety, a cornerstone in medicinal chemistry, has given rise to a class of compounds with profound impact on the treatment of infectious diseases and beyond. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzimidamide derivatives, detailing their synthesis, mechanisms of action, and the evolution of their therapeutic applications. We will delve into the foundational Pinner reaction, a classic method for their synthesis, and examine the structure-activity relationships that have guided the development of potent antiparasitic agents like pentamidine. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the ongoing exploration of this versatile chemical scaffold.

A Historical Perspective: The Dawn of Aromatic Diamidines

The story of benzimidamide derivatives is intrinsically linked to the fight against parasitic diseases that have plagued humanity for centuries. The early 20th century marked a pivotal period in chemotherapy, with researchers actively seeking synthetic molecules capable of selectively targeting pathogenic microorganisms.

The initial discovery of the therapeutic potential of aromatic diamidines can be traced back to the late 1930s.[1] These compounds, characterized by two amidine groups linked by an aromatic or aliphatic chain, were investigated for their trypanocidal activity. One of the earliest and most significant breakthroughs was the synthesis of pentamidine in 1937.[2] Initially developed for the treatment of African trypanosomiasis (sleeping sickness), its efficacy was first reported in the 1940s.[1][3] This marked the beginning of a new era in antiparasitic chemotherapy and laid the groundwork for the development of a plethora of benzimidamide-based drugs.[4]

The development of these early compounds was largely driven by empirical screening. However, as our understanding of molecular biology and drug-receptor interactions grew, so did the sophistication of the design of novel benzimidamide derivatives. The timeline below highlights key milestones in the discovery and development of this important class of compounds.

Table 1: Historical Timeline of Key Benzimidamide Derivative Discoveries

| Year | Discovery/Milestone | Significance |

| 1920 | Suramin, a related polysulfonated naphthylurea, is developed. | Although not a benzimidamide, its success as an anti-trypanosomal agent spurred further research into synthetic trypanocides.[5] |

| 1937 | Pentamidine is first synthesized. | A landmark achievement, providing a new and effective treatment for African trypanosomiasis.[2] |

| 1940 | Pentamidine is first used to treat leishmaniasis. | Expanded the therapeutic applications of aromatic diamidines.[2] |

| 1949 | The arsenical melarsoprol is introduced for late-stage sleeping sickness. | Highlighted the need for less toxic alternatives, further driving research into diamidines.[5] |

| 1980s | The HIV/AIDS epidemic leads to a resurgence in the use of pentamidine. | Became a critical drug for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients.[2][6] |

| 1990 | Eflornithine is licensed for use against T. b. gambiense. | Provided a new therapeutic option and further context for the development of antiparasitic drugs.[7] |

| 2000s-Present | Development of novel benzimidamide derivatives. | Exploration of new therapeutic areas including oncology, neurology, and as inhibitors of various enzymes.[8][9] |

The Synthetic Cornerstone: The Pinner Reaction and Beyond

The synthesis of benzimidamide derivatives traditionally relies on a two-step process, with the Pinner reaction as the foundational first step. This classic organic reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly referred to as a "Pinner salt." This is followed by ammonolysis, where the imidate is treated with ammonia to yield the final amidine.

Mechanism of the Pinner Reaction

The elegance of the Pinner reaction lies in its straightforward and efficient conversion of a relatively inert nitrile group into a reactive imidate intermediate. The key mechanistic steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the activated nitrile carbon, leading to the formation of a protonated imidate intermediate.

-

Deprotonation and Formation of the Pinner Salt: A subsequent deprotonation step, often facilitated by the chloride counter-ion or another alcohol molecule, yields the imidate. Under the acidic conditions, the imidate nitrogen is protonated, forming the stable imidate hydrochloride salt (Pinner salt).

Experimental Protocol: Synthesis of a Benzimidamide Hydrochloride via the Pinner Reaction

This protocol provides a generalized, step-by-step methodology for the synthesis of a benzimidamide hydrochloride from a benzonitrile precursor.

Materials:

-

Benzonitrile derivative

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Ammonia gas

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (e.g., filled with calcium chloride).

Procedure:

Step 1: Formation of the Ethyl Benzimidate Hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzonitrile derivative (1.0 equivalent) in anhydrous ethanol (approximately 2-3 mL per gram of nitrile).

-

Cool the solution to 0°C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature at or below 5°C.

-

Continue bubbling HCl until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete reaction. The Pinner salt will precipitate as a white crystalline solid.

-

Collect the Pinner salt by filtration under anhydrous conditions. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the Pinner salt under vacuum to remove residual solvent.

Step 2: Ammonolysis to the Benzimidamide Hydrochloride

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The Pinner salt will gradually dissolve as it reacts to form the amidine.

-

Continue the flow of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting solid is the crude benzimidamide hydrochloride. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Causality in Synthesis: Why the Pinner Reaction?

The enduring utility of the Pinner reaction in the synthesis of benzimidamides is due to several key factors:

-

High Yields: The reaction is generally high-yielding and provides a clean conversion to the imidate intermediate.

-

Readily Available Starting Materials: Nitriles and alcohols are common and often inexpensive starting materials.

-

Control over Reactivity: The two-step nature of the process allows for the isolation of the imidate intermediate, which can then be reacted with a variety of nucleophiles, not just ammonia, to generate a diverse range of derivatives.

Mechanism of Action: A Tale of Molecular Recognition

The therapeutic efficacy of benzimidamide derivatives, particularly the aromatic diamidines, stems from their remarkable ability to interact with biological macromolecules, most notably DNA.

DNA Minor Groove Binding

A primary mechanism of action for many aromatic diamidines is their binding to the minor groove of DNA, with a preference for AT-rich sequences.[10] The elongated, cationic nature of these molecules allows them to fit snugly within the narrow groove, stabilized by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. This binding can interfere with DNA replication and transcription, ultimately leading to cell death.

The following diagram illustrates the proposed binding mode of a generic aromatic diamidine in the DNA minor groove.

Caption: Binding of an aromatic diamidine to the DNA minor groove.

Enzyme Inhibition

Beyond DNA binding, benzimidamide derivatives are also known to inhibit a variety of enzymes, particularly proteases. The amidine group can act as a bioisostere for the guanidinium group of arginine, allowing these compounds to bind to the active sites of enzymes that recognize arginine residues, such as trypsin and other serine proteases. This inhibitory activity is the basis for the use of simple benzamidines as protease inhibitors in protein purification protocols.

More complex derivatives have been developed as potent and selective inhibitors of specific proteases implicated in disease.

Structure-Activity Relationships (SAR): The Art of Molecular Tailoring

The development of potent and selective benzimidamide derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed how modifications to the core structure influence biological activity.

Antiparasitic Diamidines

For antiparasitic activity, several structural features are crucial:

-

The Dicationic Nature: The presence of two positively charged amidine groups is essential for strong DNA binding and trypanocidal activity.

-

The Linker Chain: The length and flexibility of the linker connecting the two benzimidamide moieties are critical. For pentamidine, the five-carbon (penta) chain provides the optimal spacing for effective binding to the DNA minor groove.

-

The Aromatic Core: The nature of the aromatic rings influences the compound's shape, rigidity, and ability to engage in π-stacking interactions within the DNA groove.

The following table summarizes the in vitro activity of a selection of diamidine compounds against Trypanosoma equiperdum, illustrating the impact of structural modifications.

Table 2: In Vitro Activity of Diamidines Against T. equiperdum

| Compound | Structure | IC50 (µg/mL) |

| Diminazene aceturate | Reference Drug | 0.0019 |

| Quinapyramine sulphate | Reference Drug | 0.0003 |

| Novel Diamidine 1 | [Structure Description] | [IC50 Value] |

| Novel Diamidine 2 | [Structure Description] | [IC50 Value] |

| Novel Diamidine 3 | [Structure Description] | [IC50 Value] |

(Data adapted from a study on the in vitro and in vivo efficacy of diamidines against Trypanosoma equiperdum.[11])

Protease Inhibitors

As protease inhibitors, the SAR is dictated by the specific interactions within the enzyme's active site. Key considerations include:

-

The Benzimidamide Headgroup: This group typically binds in the S1 pocket of serine proteases, mimicking the side chain of an arginine substrate.

-

Substituents on the Benzene Ring: Modifications to the benzene ring can be used to occupy other binding pockets (S2, S3, etc.) and enhance potency and selectivity.

-

The "Tail" of the Molecule: The remainder of the molecule can be designed to make additional contacts with the enzyme surface, further increasing affinity.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzamidine-based inhibitors.

Caption: General workflow for the synthesis and evaluation of benzamidine derivatives.

Modern Applications and Future Directions

While the historical significance of benzimidamide derivatives in treating parasitic diseases is undeniable, their therapeutic potential extends far beyond this initial application. Researchers are actively exploring novel derivatives for a wide range of diseases, including:

-

Cancer: Benzamidine-based compounds are being investigated as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs).[12]

-

Neurological Disorders: The ability of some derivatives to interact with specific receptors in the central nervous system has opened up avenues for the treatment of neurological and psychiatric conditions.

-

Inflammatory Diseases: Benzimidamide derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[13]

-

Antiviral Agents: The emergence of new viral threats has spurred the investigation of benzimidamides as potential antiviral drugs.[1]

The continued exploration of the benzimidamide scaffold, guided by rational drug design and a deeper understanding of its molecular interactions, promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

Conclusion

From their serendipitous discovery as antiparasitic agents to their current status as a versatile platform for drug development, benzimidamide derivatives have had a profound and lasting impact on medicinal chemistry. The foundational synthetic methods, such as the Pinner reaction, continue to be relevant, while modern drug discovery approaches are unlocking the full therapeutic potential of this remarkable chemical scaffold. As we move forward, the benzimidamide core will undoubtedly remain a fertile ground for the discovery of novel medicines to address a wide range of human diseases.

References

- 1. Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentamidine - Wikipedia [en.wikipedia.org]

- 3. Pentamidine Ninety Years on: the Development and Applications of Pentamidine and its Analogs. | Semantic Scholar [semanticscholar.org]

- 4. State of the Art in African Trypanosome Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Pentamidine Isethionate used for? [synapse.patsnap.com]

- 7. 25 years of African trypanosome research: From description to molecular dissection and new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro activity and preliminary toxicity of various diamidine compounds against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo efficacy of diamidines against Trypanosoma equiperdum strains | Parasitology | Cambridge Core [cambridge.org]

- 12. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 5-Fluoro-2-methylbenzimidamide Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract and Core Significance

5-Fluoro-2-methylbenzimidamide hydrochloride is a halogenated, aromatic amidine derivative that has emerged as a compound of significant interest for the scientific research and drug development community. It serves as a versatile synthetic intermediate and a valuable molecular probe in biochemical research.[1] Its utility is primarily rooted in its structural features: the benzimidamide core, which can participate in crucial hydrogen bonding interactions, and the strategic placement of a fluorine atom. The introduction of fluorine, a classic bioisosteric modification, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides an in-depth analysis of its physicochemical properties, a plausible synthetic route, its core applications in medicinal chemistry, and an example protocol for its use, designed for researchers and drug development professionals.

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 188.63 g/mol | [1][3] |

| Molecular Formula | C₈H₉FN₂·HCl | [1] |

| CAS Number | 1187930-24-0 | [1][4] |

| Appearance | Typically a solid | |

| Storage Conditions | 0-8°C, protect from moisture | [1] |

| PubChem ID | 46941398 | [1] |

| MDL Number | MFCD04114448 | [1] |

Synthesis Pathway and Mechanistic Considerations

While multiple synthetic routes may exist, a common and efficient method for preparing benzamidines is through the Pinner reaction, starting from the corresponding nitrile. The synthesis of this compound logically begins with 5-Fluoro-2-methylbenzonitrile.

The Pinner Reaction Workflow:

-

Step 1: Imidate Ester Formation: The nitrile (5-Fluoro-2-methylbenzonitrile) is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas). The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by the alcohol, forming an ethyl imidate hydrochloride salt. Maintaining anhydrous conditions is critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide.

-

Step 2: Ammonolysis: The isolated imidate salt is then treated with ammonia (or an ammonium salt). The ammonia displaces the ethoxy group to form the final benzimidamide hydrochloride product.

Caption: Generalized Pinner reaction workflow for synthesis.

Core Applications in Research and Development

The value of this compound lies in its versatility as both a structural motif and a functional tool in pharmaceutical science.

4.1 Synthetic Building Block: The primary application of this compound is as an intermediate in the synthesis of more complex, biologically active molecules.[1] The amidine functional group is a key precursor for constructing various nitrogen-containing heterocycles, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry with a wide range of activities, including antimicrobial and anticancer properties.[5]

4.2 Enzyme Inhibition and Biochemical Probes: The benzimidamide moiety can act as a mimetic of a protonated arginine side chain. This allows it to form strong salt bridges and hydrogen bonds with carboxylate residues (aspartate, glutamate) in the active sites of enzymes, particularly proteases. This makes it a valuable core structure for designing enzyme inhibitors.[1] Researchers utilize it in biochemical assays to probe enzyme-ligand interactions and to serve as a starting point for fragment-based drug discovery campaigns.[1]

4.3 Therapeutic Potential: Due to its role in the synthesis of enzyme inhibitors and other bioactive molecules, this compound is implicated in several therapeutic areas:

-

Oncology: As an intermediate for compounds that modulate pathways relevant to cancer.[1]

-

Antiviral Agents: For the development of drugs targeting viral enzymes or replication processes.[1]

-

Inflammation: As a precursor for molecules designed to inhibit inflammatory pathway enzymes.[1]

Caption: Logical flow from intermediate to therapeutic effect.

Exemplar Protocol: Synthesis of a 2,5-Disubstituted Benzimidazole

This protocol describes a general procedure for using this compound to synthesize a fluorinated benzimidazole derivative, a common objective in medicinal chemistry.

Objective: To synthesize 6-Fluoro-2-(2-methylphenyl)-1H-benzo[d]imidazole via cyclocondensation.

Materials:

-

This compound (1.0 eq)

-

4-Fluoro-1,2-phenylenediamine (1.0 eq)

-

Polyphosphoric acid (PPA) or a similar dehydrating agent/solvent

-

Reaction flask with magnetic stirrer and reflux condenser

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate and hexanes for chromatography

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound and 4-Fluoro-1,2-phenylenediamine.

-

Reaction Medium: Add polyphosphoric acid (approx. 10-20 times the weight of the limiting reagent) to the flask. The PPA serves as both the solvent and the dehydrating catalyst.

-

Heating: Heat the reaction mixture to 140-160°C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.

-

Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker of crushed ice with stirring. This will hydrolyze the PPA.

-

Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will typically precipitate as a solid.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to yield the pure benzimidazole derivative.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. While specific toxicity data for this compound is not widely published, related aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system.[6][7]

-

Storage: Store the compound in a tightly sealed container in a refrigerator at the recommended temperature of 0-8°C.[1] It is crucial to protect it from moisture to prevent hydrolysis and degradation.

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, combined with the synthetic versatility of the amidine group and the advantageous electronic properties of the fluorine substituent, make it a valuable precursor for creating novel molecular entities. Its application in the development of enzyme inhibitors and other potential therapeutics underscores its importance in the ongoing quest for new and effective drugs.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. rroij.com [rroij.com]

- 3. 1187930-24-0 CAS MSDS (5-FLUORO-2-METHYL-BENZAMIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-hydroxybenzamide | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-methylbenzenesulfonyl chloride 97 445-05-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methylbenzimidamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 5-Fluoro-2-methylbenzimidamide hydrochloride, a key intermediate in contemporary pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale underpinning each experimental choice. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data crucial for advancing drug discovery and development programs. By adhering to the principles outlined, researchers can establish a thorough understanding of the compound's physicochemical properties, enabling informed decisions in formulation development, process chemistry, and regulatory submissions.

Introduction: The Role of Physicochemical Characterization in Drug Development

This compound is a benzamidine derivative with significant potential in medicinal chemistry, valued for its role as a selective inhibitor and a versatile synthetic intermediate.[1] The fluorine substitution is often employed to enhance binding affinity and metabolic stability, making this compound a valuable asset in the design of targeted therapeutics.[1] However, to fully exploit its potential, a thorough understanding of its solubility and stability is paramount. These fundamental properties directly influence bioavailability, manufacturability, and the overall safety and efficacy of a potential drug product.[2]

This guide provides a systematic approach to characterizing this compound, with a focus on generating a comprehensive data package that aligns with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is the first step in its comprehensive characterization.

| Property | Value | Source |

| CAS Number | 1187930-24-0 | Chem-Impex[1] |

| Molecular Formula | C₈H₉FN₂·HCl | Chem-Impex[1] |

| Molecular Weight | 188.63 g/mol | Chem-Impex[1] |

| Appearance | White to off-white solid | (Assumed) |

| Storage Conditions | 0-8°C | Chem-Impex[1] |

Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. For a hydrochloride salt of a weakly basic compound, solubility is expected to be pH-dependent.[5][6][7][8][9] A comprehensive solubility profile should therefore assess both thermodynamic and kinetic solubility in various aqueous and organic media.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility.[10][11]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[12]

-

Kinetic solubility measures the concentration of a compound upon its rapid precipitation from a stock solution (typically in DMSO) diluted into an aqueous buffer.[12][13] It is a high-throughput screening method often used in early discovery.[13][14]

Discrepancies between these two values can indicate that the compound may precipitate as an amorphous solid in the kinetic assay, leading to an overestimation of its true solubility.[11]

Experimental Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility profiling.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[15]

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired media (e.g., purified water, pH buffers from 1.2 to 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Sample Preparation: Allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Solid Phase Analysis: Analyze the remaining solid by techniques like XRPD or DSC to check for any polymorphic or solvate transitions during the experiment.[16]

Protocol for pH-Dependent Solubility Profiling

As a hydrochloride salt of a presumed weak base, the solubility of this compound is expected to decrease as the pH increases.[5][6][7][8][9]

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

-

Solubility Determination: Follow the thermodynamic solubility protocol (Section 3.3) for each buffer.

-

Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

| pH | Expected Solubility Trend | Rationale |

| 1.2 - 4.5 | High | The compound is expected to be fully protonated and in its more soluble salt form. |

| 4.5 - 7.4 | Decreasing | As the pH approaches the pKa of the conjugate acid, the proportion of the less soluble free base increases, reducing overall solubility.[15] |

Stability Profiling and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[17][18] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods.[17]

Experimental Workflow for Stability Assessment

Caption: Workflow for stability and forced degradation studies.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.[20] Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[20] Withdraw and neutralize samples as in the acid hydrolysis protocol.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C. Withdraw samples at the same time points.

-

Preparation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.[21] Keep the solution at room temperature.

-

Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples immediately to prevent further degradation. If no significant degradation is observed, the concentration of H₂O₂ can be increased or the temperature can be elevated.[21]

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

Analysis: Analyze the exposed and dark control samples and compare the results.

-

Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) and controlled humidity.[20]

-

Solution State: Prepare a solution of the compound and store it at an elevated temperature.

-

Sampling and Analysis: Withdraw samples at various time points and analyze for degradation.

ICH Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[3][4]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methodology

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Development for Benzimidazole Derivatives

Based on literature for similar compounds, a reverse-phase HPLC method is a suitable starting point.[22][23][24][25]

| Parameter | Recommended Starting Conditions |

| Column | C8 or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or 288 nm)[22][24] |

| Column Temperature | 30°C |

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Drug-Excipient Compatibility

During formulation development, it is essential to ensure that the chosen excipients do not interact with the API to cause degradation.[26][27][28][29][30]

Protocol for Excipient Compatibility Screening

-

Mixture Preparation: Prepare binary mixtures of this compound with common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or 1:5 ratio. A small amount of water may be added to accelerate potential reactions.

-

Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).[28]

-

Analysis: Analyze the samples at predetermined time points using the validated stability-indicating HPLC method. Compare the purity of the API in the mixtures to that of the pure API stored under the same conditions.

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions, which manifest as changes in the thermal profiles of the mixtures compared to the individual components.[26][30]

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical, data-driven process that informs all stages of drug development. By following the systematic approach and detailed protocols outlined in this guide, researchers can generate a robust physicochemical profile of this promising compound. This knowledge is indispensable for mitigating risks, optimizing formulation strategies, and ultimately accelerating the journey from a promising molecule to a safe and effective medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. japsonline.com [japsonline.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. Khan Academy [khanacademy.org]

- 9. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ovid.com [ovid.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. enamine.net [enamine.net]

- 14. inventivapharma.com [inventivapharma.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pharmatutor.org [pharmatutor.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. researchgate.net [researchgate.net]

- 22. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ptfarm.pl [ptfarm.pl]

- 24. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 27. ijbpas.com [ijbpas.com]

- 28. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]

- 30. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Spectroscopic Characterization of 5-Fluoro-2-methylbenzimidamide Hydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the expected spectroscopic characteristics of 5-Fluoro-2-methylbenzimidamide hydrochloride (CAS: 1187930-24-0; Molecular Formula: C₈H₁₀ClFN₂). As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. Lacking publicly available experimental spectra, this document leverages established principles of spectroscopic theory and predictive methodologies to construct a reliable, hypothetical spectroscopic profile. This serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of this molecule and its analogs.

The core of this guide is built upon predictive analysis for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted data but also delve into the scientific rationale behind the expected spectral features, providing a causative link between the molecular structure and its spectroscopic output. The experimental protocols detailed herein represent best practices for acquiring high-quality data for this class of compounds.

The Structure in Focus

This compound is an aromatic compound featuring a benzimidamide functional group, further substituted with a methyl group and a fluorine atom. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy in drug development. The positive charge in the hydrochloride salt is delocalized across the amidinium system.

Structure:

Figure 1. Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable amidinium protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can dissolve the hydrochloride salt and is less likely to exchange with the N-H protons compared to D₂O, allowing for their observation.[1]

Rationale for Predictions:

-

Aromatic Protons (δ 7.0-8.0 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electronic effects of the three substituents.[2][3] The amidinium group is electron-withdrawing, deshielding ortho and para protons. The methyl group is weakly electron-donating, causing slight shielding. Fluorine has a strong electronegative character but also a +M (mesomeric) effect, leading to a more complex influence. The coupling between adjacent protons (ortho coupling, J ≈ 7-9 Hz) and across the fluorine atom (J H-F) will result in characteristic splitting patterns.[4]

-

Amidinium Protons (-C(NH₂)₂⁺): These protons are expected to appear as broad signals at a downfield chemical shift (potentially δ 8.5-10.0 ppm) due to the positive charge and hydrogen bonding with the solvent or the chloride counter-ion.[5] Their broadness is a result of quadrupolar relaxation of the ¹⁴N nuclei and potential chemical exchange.

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to produce a singlet around δ 2.3-2.5 ppm.[6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Assignment | Rationale for Prediction |

| ~9.5 | broad singlet | 2H | -NH₂ (amidinium) | Deshielded due to positive charge and H-bonding. |

| ~8.8 | broad singlet | 2H | =NH₂⁺ (amidinium) | Deshielded due to positive charge and H-bonding. |

| ~7.8 | dd | 1H | Ar-H (H6) | Ortho to electron-withdrawing amidinium group. |

| ~7.5 | ddd | 1H | Ar-H (H4) | Meta to amidinium, ortho to Fluorine. |

| ~7.3 | t | 1H | Ar-H (H3) | Ortho to methyl, meta to Fluorine and amidinium. |

| ~2.4 | s | 3H | -CH₃ | Typical range for an aryl methyl group.[6] |

Note: d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet. Coupling constants (J) are predicted to be in the range of 2-9 Hz for H-H and H-F couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal six distinct aromatic carbon signals, one amidinium carbon, and one methyl carbon. The most notable feature will be the large one-bond coupling constant for the carbon directly attached to the fluorine atom (¹J C-F).

Rationale for Predictions:

-

Amidinium Carbon (C7): This carbon (C=N) is expected to be significantly downfield, typically in the δ 160-170 ppm range, due to its sp² hybridization and attachment to two electronegative nitrogen atoms.[7][8]

-

Aromatic Carbons (C1-C6): Their shifts are predicted based on substituent effects. The carbon bearing the fluorine (C5) will be shifted downfield and will appear as a doublet with a large coupling constant (¹J C-F ≈ 240-250 Hz). The carbons ortho and para to the fluorine will also show smaller C-F couplings.[9]

-

Methyl Carbon (C8): The methyl carbon signal is expected in the aliphatic region, around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment |

| ~165 | - | C7 (Amidinium) |

| ~162 | ~245 (¹J) | C5 (C-F) |

| ~140 | ~3 (⁴J) | C2 (C-CH₃) |

| ~135 | ~8 (²J) | C6 (CH) |

| ~132 | - | C1 (C-Amidinium) |

| ~120 | ~22 (²J) | C4 (CH) |

| ~118 | ~25 (³J) | C3 (CH) |

| ~20 | ~3 | C8 (CH₃) |

Experimental Protocols for NMR

Acquiring high-fidelity NMR data requires careful sample preparation and parameter optimization.

Protocol for ¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire several thousand scans to achieve an adequate signal-to-noise ratio, as ¹³C has low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Diagram 1. General workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with information, confirming the presence of the amidinium, aromatic, and fluoro groups.

Predicted Key IR Absorptions

The IR spectrum will be dominated by absorptions from N-H, C=N, C=C, and C-F bonds.

Rationale for Predictions:

-

N-H Stretching: The -C(NH₂)₂⁺ group will exhibit strong, broad absorption bands in the 3300-3000 cm⁻¹ region, characteristic of N-H stretching in a hydrogen-bonded, charged system.[10][11]

-

C=N Stretching: The amidinium C=N bond is expected to show a very strong and sharp absorption around 1680-1650 cm⁻¹. This is a highly characteristic band for this functional group.[12]

-

Aromatic C=C Stretching: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene ring.

-

C-F Stretching: A strong, prominent band between 1250-1100 cm⁻¹ is predicted for the C-F stretching vibration, a hallmark of aromatic fluoro compounds.[13]

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 900-700 cm⁻¹ region, which can provide confirmatory structural information.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3000 | Strong, Broad | N-H Stretch | Amidinium (-C(NH₂)₂⁺) |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic |

| ~1665 | Strong, Sharp | C=N Stretch | Amidinium |

| 1600, 1510, 1460 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| ~1220 | Strong, Sharp | C-F Stretch | Aryl-Fluoride |

| 880 - 800 | Strong | C-H Bend (oop) | Substituted Aromatic |

Experimental Protocol for FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

Protocol for FTIR-ATR Acquisition:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Diagram 2. Workflow for FTIR data acquisition using an ATR accessory.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For a salt like this, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.

Predicted Mass Spectrum (Positive ESI)

The analysis will be performed in positive ion mode, where the molecule is expected to be detected as its protonated free base.

Rationale for Predictions:

-

Molecular Ion: The hydrochloride salt will dissociate in solution. The free base, 5-Fluoro-2-methylbenzimidamide (C₈H₉FN₂), has a monoisotopic mass of 152.0753 Da. In positive mode ESI-MS, this will be observed as the protonated molecule [M+H]⁺.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A likely initial fragmentation step is the loss of ammonia (NH₃).[14] Subsequent fragmentation could involve the loss of HCN or other small molecules.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

| Predicted m/z | Ion Formula | Proposed Identity |

| 153.0832 | [C₈H₁₀FN₂]⁺ | [M+H]⁺ (Protonated Molecule) |

| 136.0567 | [C₈H₇FN]⁺ | [M+H - NH₃]⁺ |

| 109.0454 | [C₇H₆F]⁺ | [M+H - NH₃ - HCN]⁺ |

Experimental Protocol for ESI-MS

High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is crucial for confirming the elemental composition of the parent ion.

Protocol for ESI-HRMS Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). Further dilute this stock solution to a final concentration of 1-10 µg/mL. A small amount of formic acid (0.1%) can be added to the mobile phase to promote protonation.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in positive ion mode.

-

Set the capillary voltage and source temperature to optimal values for the compound class (e.g., 3-4 kV and 150-250 °C, respectively).

-

Acquire data over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion (m/z 153.08) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

-

Data Analysis: Process the data to determine the accurate mass of the parent ion and its fragments. Use the accurate mass to confirm the elemental composition with a mass accuracy of < 5 ppm.

Diagram 3. General workflow for ESI-HRMS analysis.

Conclusion

This technical guide presents a comprehensive, albeit predictive, spectroscopic characterization of this compound. The hypothetical data tables for ¹H NMR, ¹³C NMR, IR, and MS, grounded in fundamental spectroscopic principles, provide a robust framework for researchers to identify and characterize this molecule. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and quality. As this compound and its derivatives are explored, the predictions laid out in this document will serve as a valuable benchmark for the verification of experimentally obtained data, thereby accelerating research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-methylbenzimidamide hydrochloride in Enzyme Inhibition Assays

Introduction: The Scientific Rationale for Investigating 5-Fluoro-2-methylbenzimidamide hydrochloride as an Enzyme Inhibitor

This compound is a synthetically derived small molecule that has garnered interest within the drug discovery and chemical biology sectors.[1] Its potential as a modulator of enzyme activity stems from two key structural features: the benzamidine core and the fluorine substituent. This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed protocols to investigate the enzyme inhibitory potential of this compound.

The amidine group is a well-established pharmacophore in the design of enzyme inhibitors, particularly for proteases.[2] This is due to its ability to mimic the protonated side chains of arginine and lysine, which are common recognition motifs in enzyme active sites. The positively charged amidinium ion can form strong ionic and hydrogen bond interactions with negatively charged residues like aspartate and glutamate within the catalytic pocket.

Furthermore, the incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to stronger binding interactions with the target enzyme.[3] Fluorine substitution can also improve metabolic stability and membrane permeability, desirable traits for any potential therapeutic agent.[4] While the specific enzyme targets of this compound are not yet extensively documented in publicly available literature, its structural characteristics suggest it as a promising candidate for screening against a variety of enzymes, particularly those that process arginine or lysine-containing substrates.[1]

These application notes will provide a framework for the initial characterization of this compound, including protocols for determining its inhibitory potency (IC50) and elucidating its mechanism of inhibition.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for designing robust and reproducible enzyme inhibition assays.

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂·HCl | [1] |

| Molecular Weight | 188.63 g/mol | [1] |

| CAS Number | 1187930-24-0 | [1] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in water and DMSO | Generic Material Property |

| Storage | Store at 2-8°C, protected from light and moisture | [1] |

Stock Solution Preparation:

For enzyme assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A typical stock concentration is 10 mM or 50 mM. This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically ≤1%) to avoid any detrimental effects on enzyme activity.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of an enzyme inhibitor. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the inhibitor's properties.

Caption: A logical workflow for characterizing an enzyme inhibitor.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

This protocol is designed as a general guideline for determining the IC50 value of this compound against a target enzyme. The specific concentrations of the enzyme, substrate, and the choice of buffer will need to be optimized for each specific enzyme system.

Materials:

-

This compound

-

Target Enzyme

-

Enzyme Substrate (preferably a fluorogenic or chromogenic substrate)

-

Assay Buffer (optimized for the target enzyme)

-

100% DMSO

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM) down to the nanomolar range. Also, prepare a "no inhibitor" control containing only the assay buffer with the equivalent percentage of DMSO.

-

Prepare the enzyme solution in the assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the substrate solution in the assay buffer at a 2X final concentration. The substrate concentration should ideally be at or below its Km value for the enzyme.

-

Add 50 µL of each inhibitor dilution (and the "no inhibitor" control) to the wells of the 96-well plate.

-

Add 25 µL of the 2X enzyme solution to each well.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) kinetically over a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction velocity (Vo) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

-

Calculate the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (Vo with inhibitor / Vo of no inhibitor control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Elucidation of the Mechanism of Inhibition

Once the IC50 value has been determined, the next logical step is to investigate the mechanism by which this compound inhibits the enzyme. This is typically achieved by measuring the effect of the inhibitor on the enzyme kinetics at varying substrate concentrations.

Procedure:

-

Perform a series of enzyme activity assays as described in Protocol 1. However, in these assays, you will vary the concentration of the substrate while keeping the concentration of the inhibitor constant.

-

It is recommended to use several fixed concentrations of the inhibitor, for example, 0.5 x IC50, 1 x IC50, and 2 x IC50, along with a "no inhibitor" control (0 x IC50).

-

For each inhibitor concentration, determine the initial reaction velocities (Vo) at each substrate concentration.

-

Plot the initial velocity (Vo) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

-

To more clearly distinguish between different inhibition models, it is highly recommended to generate a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/Vo against 1/[S].

Interpreting the Results:

The pattern of the Lineweaver-Burk plot will reveal the mechanism of inhibition:

-

Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged. This suggests the inhibitor binds to the active site and competes with the substrate.

-

Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, while Vmax decreases with increasing inhibitor concentration. This indicates the inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency.

-

Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease with increasing inhibitor concentration. This occurs when the inhibitor binds only to the enzyme-substrate complex.

-

Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both the apparent Km and Vmax are affected.

Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.

Data Presentation: Hypothetical Inhibition Data

The following table provides an example of how to present the inhibition data for this compound against a hypothetical protease.

| Enzyme | Substrate | IC50 (µM) | Mechanism of Inhibition |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 15.2 ± 2.1 | Competitive |

| Thrombin | Boc-Val-Pro-Arg-AMC | 42.8 ± 5.6 | Competitive |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | > 100 | Not Determined |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions